molecular formula C16H12Cl2N2O3S2 B2732460 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886925-71-9

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2732460
CAS No.: 886925-71-9
M. Wt: 415.3
InChI Key: NWYJWNYSMLKIEB-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide ( 886916-31-0) is a synthetic small molecule with a molecular formula of C16H12Cl2N2O3S2 and a molecular weight of 415.3 g/mol . This benzothiazole derivative is a valuable research compound in medicinal chemistry and pharmacology. Its structure incorporates key pharmacophores, including a dichlorinated benzothiazole ring and an ethylsulfonyl benzamide group, which are associated with diverse biological activities. This compound is of significant interest for ion channel research, specifically as a tool compound for studying the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of potent and selective negative allosteric modulators (NAMs) of ZAC, exhibiting state-dependent inhibition and providing researchers with crucial tools to elucidate the receptor's physiological functions . Furthermore, the structural motifs present in this molecule are found in compounds investigated for their emergent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, suggesting potential for exploring novel antimicrobial strategies . The compound is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)12-6-4-3-5-9(12)15(21)20-16-19-13-10(17)7-8-11(18)14(13)24-16/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYJWNYSMLKIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with a dichlorobenzo[d]thiazole moiety and an ethylsulfonyl group. This unique structure is believed to contribute to its biological activity by enhancing solubility and modulating interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant organisms.

Efficacy Against Bacteria

  • Mechanism of Action : The compound appears to target bacterial division proteins, particularly FtsZ, which is crucial for bacterial cell division. This mechanism is similar to other successful antibacterial agents.
  • Case Study : In a comparative study, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin and linezolid .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity.

Efficacy Against Fungi

  • Tested Strains : The compound was evaluated against fungi such as Botrytis cinerea and Fusarium graminearum.
  • Results : In vitro tests revealed that certain derivatives of the compound exhibited higher antifungal activity than standard treatments at concentrations of 100 mg/L .

Anticancer Activity

Preliminary findings suggest that this compound may also possess anticancer properties.

Mechanism and Efficacy

  • Targeting Cancer Cells : The compound may induce apoptosis in cancer cells through the modulation of specific cellular pathways.
  • Research Findings : In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Toxicity Profile

Understanding the toxicity profile of this compound is crucial for its therapeutic application.

Acute Toxicity Studies

Acute toxicity assessments in zebrafish embryos revealed a low toxicity threshold (20.58 mg/L), indicating that the compound could be a safer alternative compared to existing drugs .

Safety Considerations

Despite its promising biological activities, further studies are necessary to evaluate chronic toxicity and long-term effects on human health.

Scientific Research Applications

Medicinal Chemistry

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has shown promise in the development of antibacterial agents . The thiazole ring is known for its ability to interact with bacterial enzymes, enhancing the compound's efficacy against various pathogens. Research indicates that modifications to its structure can significantly influence its antibacterial activity, making it a candidate for further studies in drug design aimed at combating antibiotic resistance.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of halogen substitutions on the thiazole ring was found to enhance binding affinity to bacterial targets, suggesting a mechanism of action that warrants further exploration.

Drug Delivery Systems

The compound can be integrated into nanoparticle-based drug delivery systems , enhancing the targeted delivery of therapeutics. Its chemical properties allow for effective encapsulation within lipid or polymeric nanoparticles, which can improve the pharmacokinetics and bioavailability of drugs.

Application in Cancer Therapy

Nanoparticles incorporating this compound have been investigated for their ability to deliver chemotherapeutic agents directly to cancer cells. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy.

Interaction Studies

Research focusing on the interaction of this compound with cell membranes highlights its potential as a cell-penetrating peptide enhancer . Such interactions can facilitate the delivery of larger biomolecules into cells, opening avenues for novel therapeutic strategies.

Mechanism Exploration

Studies have shown that compounds with similar structures can synergistically enhance cellular uptake when used alongside cell-penetrating peptides. This property is particularly valuable in developing treatments for conditions requiring intracellular delivery of therapeutics.

Comparison with Similar Compounds

Core Modifications

  • N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (): Shares the dichlorobenzothiazole core but differs in the benzamide substituent (4-[methyl(phenyl)sulfamoyl] vs. 2-(ethylsulfonyl)). The sulfonamide group in this analogue may alter hydrogen-bonding interactions compared to the ethylsulfonyl group in the target compound, affecting pharmacokinetics .
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): Replaces the benzothiazole with a simpler thiazole ring and positions chlorine atoms on the benzamide instead. This reduces aromatic conjugation and may diminish biological activity due to decreased planarity and electronic effects .

Spectral and Physicochemical Properties

Key spectral comparisons are summarized below:

Compound IR Features (cm⁻¹) NMR Characteristics
Target Compound S=O stretches (1150–1350), C=O (amide I, ~1650–1680), N–H (~3150–3300) Aromatic protons (δ 7.2–8.5), sulfonyl CH₂CH₃ (δ 1.3–1.5, triplet)
Compound from Sulfonamide S=O (1150–1300), C=O (~1660), N–H (~3278–3414) Methyl/phenyl sulfamoyl groups (δ 2.9–3.1 for CH₃, δ 7.3–7.6 for Ph)
2,4-Dichloro-N-(thiazol-2-yl)benzamide C=O (~1660), thiazole C–S–C (~650–750), N–H (~3150–3300) Thiazole protons (δ 7.0–7.5), dichloro-benzamide protons (δ 7.4–8.2)

Research Findings and Implications

Structural Optimization: The dichlorobenzothiazole core offers superior aromatic stacking interactions over monocyclic thiazoles, making it a promising scaffold for kinase inhibitors .

Sulfonyl vs. Sulfonamide Groups : Ethylsulfonyl substituents provide metabolic stability over sulfonamides, which are prone to enzymatic hydrolysis .

Halogen Effects : The 4,7-dichloro substitution on benzothiazole may enhance lipophilicity and membrane permeability compared to 2,4-dichloro-benzamide derivatives .

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